molecular formula C7H13BrN6O B13470909 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide

3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide

Cat. No.: B13470909
M. Wt: 277.12 g/mol
InChI Key: NGUZMTLAVNNYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azide group, which is known for its high reactivity and versatility in chemical synthesis, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide typically involves the reaction of 3-azidopropylamine with other chemical intermediates. One common method includes the use of 3-azidopropylamine, which can be synthesized from 3-bromopropan-1-ol catalyzed by N-bromosuccinimide in the presence of triflic acid . The azide group is introduced through a substitution reaction, resulting in the formation of 3-azidopropylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Azidopropyl)-2-imino-1-methylimidazolidin-4-one hydrobromide involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form triazole rings, which are stable and bioorthogonal . This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex chemical structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an azide group and an imidazolidinone ring, which provides distinct reactivity and versatility in chemical synthesis. This compound’s ability to participate in click chemistry and other reactions makes it valuable in a wide range of scientific and industrial applications.

Properties

Molecular Formula

C7H13BrN6O

Molecular Weight

277.12 g/mol

IUPAC Name

3-(3-azidopropyl)-2-imino-1-methylimidazolidin-4-one;hydrobromide

InChI

InChI=1S/C7H12N6O.BrH/c1-12-5-6(14)13(7(12)8)4-2-3-10-11-9;/h8H,2-5H2,1H3;1H

InChI Key

NGUZMTLAVNNYMU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=N)CCCN=[N+]=[N-].Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.